molecular formula C8H6ClNO4 B1455291 3-Chloro-2-methyl-5-nitrobenzoic acid CAS No. 1227268-71-4

3-Chloro-2-methyl-5-nitrobenzoic acid

Cat. No.: B1455291
CAS No.: 1227268-71-4
M. Wt: 215.59 g/mol
InChI Key: SSIJDUSQILUHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring.

Scientific Research Applications

3-Chloro-2-methyl-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of nitro compounds involves the nitro group, which can participate in various chemical reactions. For instance, nitro compounds can be prepared by the direct substitution of hydrocarbons with nitric acid .

Safety and Hazards

Nitro compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of a more economic, green nitration process for the synthesis of nitrobenzoic acids is highly desirable . This could lead to more efficient and environmentally friendly methods for producing these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-methyl-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3-chloro-2-methylbenzoic acid. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as crystallization and recrystallization to purify the final compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

Major Products Formed

    Substitution: Products depend on the nucleophile used. For example, using an amine can yield an amide derivative.

    Reduction: The major product is 3-chloro-2-methyl-5-aminobenzoic acid.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-nitrobenzoic acid
  • 2-Chloro-5-nitrobenzoic acid
  • 4-Chloro-2-nitrobenzoic acid

Uniqueness

3-Chloro-2-methyl-5-nitrobenzoic acid is unique due to the presence of both a methyl group and a nitro group on the benzene ring, which can influence its chemical reactivity and physical properties. This combination of substituents can make it more suitable for specific applications compared to its analogs .

Properties

IUPAC Name

3-chloro-2-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIJDUSQILUHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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